Product packaging for N-benzyl-N-hydroxy-5-phenylpentanamide(Cat. No.:CAS No. 158999-12-3)

N-benzyl-N-hydroxy-5-phenylpentanamide

Cat. No.: B142891
CAS No.: 158999-12-3
M. Wt: 283.4 g/mol
InChI Key: MXZUASJHVOWCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzyl-N-hydroxy-5-phenylpentanamide (BHPP) is a chemically synthesized compound identified as a specific inhibitor of the 12/15-lipoxygenase (12/15-LOX) enzyme pathway . This pathway is implicated in the pathogenesis of diabetic nephropathy, a serious kidney complication of diabetes. Research in rat models of streptozotocin-induced diabetes has demonstrated that BHPP can significantly inhibit the 12/15-LOX pathway in vivo, reducing key indices of the condition such as albuminuria and preventing histologic changes in the kidney . By targeting 12/15-LOX, BHPP disrupts the production of metabolites like 12(S)-HETE, which are involved in intracellular signaling that leads to mesangial cell hypertrophy and increased synthesis of extracellular matrix proteins and collagen, characteristic features of diabetic nephropathy . This mechanism highlights the research value of BHPP as a critical pharmacological tool for studying the role of the 12/15-LOX pathway in diabetic complications and related oxidative stress-mediated diseases. The compound is provided for research purposes to further investigate these mechanisms and potential therapeutic strategies. This product is intended for research use only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO2 B142891 N-benzyl-N-hydroxy-5-phenylpentanamide CAS No. 158999-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-hydroxy-5-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-18(19(21)15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,21H,7-8,11,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZUASJHVOWCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)N(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166550
Record name N-Benzyl-N-hydroxy-5-phenylpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158999-12-3
Record name N-Benzyl-N-hydroxy-5-phenylpentamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-N-hydroxy-5-phenylpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Hydroxamic Acid Chemistry and Drug Discovery

N-benzyl-N-hydroxy-5-phenylpentanamide belongs to the hydroxamic acid class of compounds. ontosight.ai Hydroxamic acid derivatives are a significant group of scaffolds in medicinal chemistry. unimi.it A key feature of the hydroxamic acid moiety is its ability to chelate metal ions, particularly zinc (Zn(II)) and iron (Fe(III)). unimi.it This characteristic is central to their primary role in drug discovery as inhibitors of metalloproteases. unimi.it

The hydroxamic acid functional group acts as a pharmacophore, the part of a molecule responsible for its biological activity. unimi.it Many approved and investigational drugs are based on this scaffold. For instance, three hydroxamic acid-based histone deacetylase (HDAC) inhibitors—Belinostat, Panobinostat, and Vorinostat—are approved for treating certain cancers. unimi.it HDACs are key enzymes in cell cycle regulation, and their inhibition is a major therapeutic strategy. unimi.it Similarly, hydroxamic acids are known to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and implicated in diseases such as cancer and arthritis. ontosight.ai The ability of these compounds to coordinate with the metal ion in the active site of these enzymes is crucial to their inhibitory function. unimi.it

Overview of Preclinical Investigation Trajectories

Research into N-benzyl-N-hydroxy-5-phenylpentanamide has primarily focused on its potential as a therapeutic agent, a trajectory guided by its structural similarity to other biologically active hydroxamic acids. ontosight.ai Preclinical studies have explored its capacity as an inhibitor of matrix metalloproteinases (MMPs). ontosight.ai The investigation of compounds with similar structures has suggested potential applications in drug development against various biological targets. ontosight.ai

Some research also indicates that the compound may possess other biological activities, such as anti-inflammatory or antioxidant effects, though further studies are required to fully elucidate this potential. ontosight.ai The reactive functional groups within its structure also make it a candidate for use as an intermediate in the synthesis of other pharmaceutical compounds. ontosight.ai The unique chemical structure of this compound has also led to its consideration in the field of material science for developing new materials with specific properties. ontosight.ai

Rationale for Continued Scholarly Inquiry

General Synthetic Approaches for N-Hydroxy Amide Derivatives

The synthesis of N-hydroxy amides, also known as hydroxamic acids, is a well-documented field in organic synthesis due to the prevalence of this functional group in biologically active molecules. eurjchem.com The approaches are characterized by the formation of an amide bond between a carboxylic acid derivative and a hydroxylamine (B1172632) derivative.

Exploration of Established Synthetic Pathways

Several reliable synthetic pathways have been established for the preparation of N-substituted N-hydroxy amides. The most common strategies involve the acylation of an N-substituted hydroxylamine with an activated carboxylic acid derivative. These methods are summarized below:

From Acyl Chlorides: This is one of the most direct and frequently used methods. A carboxylic acid is first converted to its more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an N-substituted hydroxylamine in the presence of a base (e.g., pyridine, triethylamine (B128534), or sodium bicarbonate) to neutralize the HCl byproduct. This method is often high-yielding and proceeds under mild conditions. eurjchem.comlookchem.com

From Carboxylic Acids using Coupling Reagents: A carboxylic acid can be directly coupled with a hydroxylamine derivative using a variety of peptide coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the hydroxylamine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

From Esters: N-hydroxy amides can be synthesized by the aminolysis of esters with hydroxylamines. This reaction is typically slower than those using acyl chlorides and may require heating or the use of a base to proceed at a reasonable rate. Methyl or ethyl esters are common starting materials. eurjchem.com

From Aldehydes: The Angeli-Rimini reaction is a classic method for converting aldehydes into hydroxamic acids, though it is less commonly used for preparing N-substituted derivatives. eurjchem.com

Precursor Molecule Selection and Reaction Optimization

For the specific synthesis of this compound, the logical precursor molecules are 5-phenylpentanoic acid and N-benzylhydroxylamine .

5-Phenylpentanoic Acid: This precursor can be synthesized through various methods, including the condensation reaction of 3-phenylpropanal (B7769412) with malonic acid, followed by hydrogenation to reduce the resulting carbon-carbon double bond. google.com It is also commercially available. medchemexpress.comchemsynthesis.com

N-Benzylhydroxylamine: This key intermediate can be prepared through several routes, such as the reaction of benzyl (B1604629) chloride with hydroxylamine or the reduction of benzaldehyde (B42025) oxime. mdpi.com Industrial-scale preparations often focus on optimizing safety and cost, for example, by synthesizing it from C-phenyl-N-benzyl nitrone. google.com

Optimization of the coupling reaction is crucial for achieving high yields and purity. Key parameters to consider include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to ensure the solubility of reactants and prevent interference with the reaction.

Temperature: Acylation reactions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion.

Base: The choice of base is important for neutralizing acidic byproducts. Non-nucleophilic organic bases like triethylamine or DIPEA are common, while inorganic bases like NaHCO₃ can also be effective, particularly in two-phase systems. lookchem.com

Activating Agent: When starting from the carboxylic acid, the selection of the coupling agent and any additives is critical to balance reactivity, cost, and ease of purification.

Methodological Considerations for this compound Synthesis

A robust and direct method for synthesizing this compound involves the two-step sequence of converting the parent carboxylic acid to its acyl chloride, followed by reaction with N-benzylhydroxylamine. This approach, adapted from similar preparations of N-benzylhydroxamic acids, offers high reactivity and generally leads to good yields. lookchem.com

Step 1: Synthesis of 5-Phenylpentanoyl Chloride 5-Phenylpentanoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to produce 5-phenylpentanoyl chloride. The reaction is typically performed neat or in an inert solvent. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

Step 2: Coupling of 5-Phenylpentanoyl Chloride with N-Benzylhydroxylamine The crude 5-phenylpentanoyl chloride is dissolved in an inert solvent like diethyl ether or DCM. This solution is then added dropwise to a cooled (0 °C) solution containing N-benzylhydroxylamine and a base, such as sodium bicarbonate or triethylamine. The reaction mixture is stirred, allowed to warm to room temperature, and monitored until completion. An aqueous workup is performed to remove salts and other water-soluble impurities, followed by extraction, drying, and purification of the final product, typically by recrystallization or column chromatography.

A representative table of reaction conditions is provided below.

ParameterConditionPurpose
Acylating Agent5-Phenylpentanoyl chlorideProvides the acyl group for amide bond formation.
Amine SourceN-BenzylhydroxylamineProvides the N-benzyl-N-hydroxy moiety.
SolventDiethyl ether / DichloromethaneProvides a medium for the reaction; dissolves reactants.
BaseSodium Bicarbonate (aq. slurry) or TriethylamineNeutralizes the HCl generated during the reaction.
Temperature0 °C to Room TemperatureControls reaction rate and minimizes side products.
PurificationRecrystallization (e.g., from benzene/petroleum ether)Isolates and purifies the final product.

Rational Design and Preparation of this compound Analogues

The rational design of analogues of this compound is primarily driven by its potential as an inhibitor of zinc-dependent enzymes like matrix metalloproteinases (MMPs). ontosight.ai The general pharmacophore model for hydroxamic acid-based MMP inhibitors consists of three key components:

A Zinc-Binding Group (ZBG) , which is the hydroxamic acid moiety (-CONHOH).

A Linker or backbone, which orients the other groups correctly within the enzyme active site.

One or more "Cap" Groups that interact with specific pockets (e.g., S1', S2') on the enzyme surface to confer potency and selectivity. nih.gov

In this compound, the 5-phenylpentanamide portion serves as the linker, while the N-benzyl and the terminal phenyl groups act as cap groups.

Targeted Structural Modifications for Enhanced Activity

To improve properties such as potency, selectivity against different MMP subtypes, or pharmacokinetic profiles, targeted structural modifications can be made to each part of the scaffold.

Modifying the Linker: The length and rigidity of the pentanamide (B147674) chain can be altered. Shortening or lengthening the alkyl chain can optimize the positioning of the cap groups in the enzyme's binding pockets. Introducing conformational constraints, such as double bonds or cyclic structures, can also enhance binding affinity.

Modifying the N-Benzyl Group: The benzyl group can be replaced with other substituted aryl or alkyl groups to probe interactions with specific enzyme subsites. For example, introducing substituents on the phenyl ring can modulate electronic properties or create additional hydrogen bonding or van der Waals interactions.

Modifying the Terminal Phenyl Group: The phenyl ring at the end of the pentanoyl chain can be substituted or replaced with other aromatic or heterocyclic systems to enhance interactions with the deep S1' pocket characteristic of many MMPs.

The following table illustrates hypothetical structure-activity relationships (SAR) for analogues, based on established principles of MMP inhibitor design. nih.govnih.gov

Analogue ModificationRationaleExpected Impact on Activity (IC₅₀)
Shorten alkyl chain (e.g., to 3-phenylpropanamide)Suboptimal positioning of cap groups.Decrease in potency (Higher IC₅₀).
Introduce 4-fluoro substituent on terminal phenyl groupEnhance hydrophobic interactions in S1' pocket.Increase in potency (Lower IC₅₀).
Replace N-benzyl with N-methylLoss of key interactions with enzyme surface.Significant decrease in potency (Higher IC₅₀).
Replace terminal phenyl with biphenyl (B1667301) groupExtend interaction into a larger S1' pocket.Potential increase in potency and selectivity.
Introduce an α-methyl group on the pentanoyl chainCreates a chiral center; may improve or hinder fit.Stereoisomer-dependent activity.

Stereochemical Influences in Synthetic Analogues

Stereochemistry plays a critical role in the biological activity of enzyme inhibitors. While this compound itself is achiral, the introduction of substituents on the pentanamide backbone (e.g., at the α- or β-position) or on the benzylic carbon would create one or more chiral centers.

Enzymes are chiral macromolecules, and their active sites are three-dimensional. Consequently, different enantiomers or diastereomers of a chiral inhibitor will interact differently with the active site. It is common for one stereoisomer to be significantly more active than the others because it can achieve a more favorable binding orientation.

Therefore, the synthesis of chiral analogues necessitates stereocontrolled methods to produce enantiomerically pure compounds. This allows for the separate evaluation of each stereoisomer and the identification of the eutomer (the more active isomer). Failure to control or separate stereoisomers can lead to misleading SAR data and the administration of a product that is effectively only 50% active (in the case of a racemate), with the inactive isomer potentially contributing to off-target effects.

Despite a comprehensive search for scientific literature, no specific research data was found directly linking the chemical compound this compound to the detailed enzymatic and signaling pathways outlined in the requested article structure. Information regarding its primary target identification within the lipoxygenase enzyme family, its specific effects on 12-Lipoxygenase (12-LOX) isoforms, its role in the inhibition of 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE) biosynthesis, or its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and Extracellular Signal-Regulated Kinase (ERK) phosphorylation is not available in the public domain.

Furthermore, no biophysical or biochemical data detailing the specifics of its enzyme inhibition could be retrieved. The existing information is limited to general chemical identifiers and properties of this compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline based on the currently available scientific literature.

Biophysical and Biochemical Aspects of Enzyme Inhibition

Ligand-Enzyme Binding Kinetics and Thermodynamics

Detailed experimental studies quantifying the ligand-enzyme binding kinetics and thermodynamics of this compound are not readily found in published scientific literature. Such studies are crucial for a comprehensive understanding of the compound's potency and mechanism of inhibition.

Typically, the characterization of binding kinetics would involve the determination of the association rate constant (k_on) and the dissociation rate constant (k_off), which together define the equilibrium dissociation constant (K_d). A lower K_d value signifies a higher binding affinity between the inhibitor and the enzyme.

Table 1: Hypothetical Ligand-Enzyme Binding Kinetic and Thermodynamic Parameters

ParameterValueUnitDescription
k_onData not availableM⁻¹s⁻¹Association rate constant
k_offData not availables⁻¹Dissociation rate constant
K_dData not availableMEquilibrium dissociation constant
ΔGData not availablekcal/molGibbs free energy of binding
ΔHData not availablekcal/molEnthalpy of binding
-TΔSData not availablekcal/molEntropic contribution to binding

Note: The table above is for illustrative purposes to show the type of data that would be generated from binding kinetic and thermodynamic studies. Currently, there is no available experimental data for this compound.

Reversibility and Competitive Inhibition Profiles

The nature of the inhibition by this compound, including its reversibility and whether it acts as a competitive inhibitor, has not been specifically documented. Based on the general mechanism of hydroxamic acid-based MMP inhibitors, it is plausible that this compound acts as a reversible and competitive inhibitor.

Reversible inhibitors are characterized by their ability to bind to and dissociate from the enzyme, allowing the enzyme to regain its activity once the inhibitor is removed. The inhibition is typically rapid and dependent on the concentration of the inhibitor.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, thereby directly competing with the substrate for binding. In this mode of inhibition, the inhibitory effect can be overcome by increasing the substrate concentration. A hallmark of competitive inhibition is an increase in the apparent Michaelis constant (K_m) of the enzyme for its substrate, while the maximum velocity (V_max) of the reaction remains unchanged.

Table 2: Expected Impact of this compound on Michaelis-Menten Kinetic Parameters Assuming Competitive Inhibition

Kinetic ParameterExpected ChangeDescription
V_maxNo changeMaximum reaction velocity at saturating substrate concentrations.
K_mIncreaseSubstrate concentration at which the reaction velocity is half of V_max.

Note: This table is based on the theoretical profile of a competitive inhibitor. Experimental validation for this compound is required.

Further empirical research is necessary to definitively characterize the enzymatic targets, binding kinetics, thermodynamics, and the precise inhibition profile of this compound.

Preclinical Biological Activities and Therapeutic Potential

Angiogenesis Regulation by N-benzyl-N-hydroxy-5-phenylpentanamide

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth. The potential of this compound to modulate this process has been a subject of scientific interest.

Attenuation of Endothelial Cell Proliferation (bFGF and VEGF-Stimulated)

The proliferation of endothelial cells is a key step in angiogenesis and is often stimulated by growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). At present, there is no specific data available in the scientific literature detailing the effects of this compound on endothelial cell proliferation stimulated by either bFGF or VEGF.

Suppression of Endothelial Cell Migration

The migration of endothelial cells is another crucial event in the angiogenic cascade. Compounds that can inhibit this process are considered to have anti-angiogenic potential. However, specific studies detailing the impact of this compound on the suppression of endothelial cell migration have not been identified in the available research.

Inhibition of Endothelial Tube-like Structure Formation

The ability of endothelial cells to form three-dimensional tube-like structures is a hallmark of angiogenesis, which can be replicated in in vitro assays. There is currently a lack of published research specifically investigating the inhibitory effects of this compound on the formation of these structures. While other hydroxamic acid derivatives have been shown to inhibit endothelial tube formation, specific data for this compound is not available. nih.govaacrjournals.orgucr.edu

In vivo Angiogenesis Assessment (e.g., Matrigel Implantation Bioassay)

The Matrigel implantation bioassay is a common in vivo method used to assess the angiogenic or anti-angiogenic properties of a compound. A search of the scientific literature did not yield any studies that have utilized this or similar in vivo assays to evaluate the effects of this compound on angiogenesis.

Cellular Growth and Apoptosis Modulation

The influence of chemical compounds on cancer cell proliferation and survival is a cornerstone of oncology research. The potential of this compound to modulate these processes is an area of active investigation.

Impact on Cancer Cell Proliferation and Survival (e.g., Ovarian Carcinoma, W256 Carcinosarcoma)

The effect of this compound on the proliferation and survival of specific cancer cell lines, such as ovarian carcinoma and W256 carcinosarcoma, has not been specifically documented in the available scientific literature. While some hydroxamic acid derivatives have demonstrated anti-proliferative and pro-apoptotic activities in various cancer models, data specific to this compound and these particular cell lines is not available. benthamdirect.com

Induction of Apoptosis and DNA Fragmentation in Malignant Cells

This compound, also known as BHPP, has demonstrated direct anti-cancer activity by inducing programmed cell death, or apoptosis, in malignant cells. Research on its effects in rat Walker (W256) carcinosarcoma cells showed that the compound causes a dose-dependent inhibition of cell growth. aacrjournals.org At a concentration of 10 μm, BHPP was observed to induce both DNA fragmentation and apoptosis, which are characteristic hallmarks of this form of cell death. aacrjournals.org This antiproliferative action highlights the compound's potential as a subject for oncological research. aacrjournals.org

Mechanisms of Cell Survival Pathway Disruption

The apoptotic effects of this compound are rooted in its function as a 12-lipoxygenase (12-LOX) inhibitor. The 12-LOX pathway is crucial for the survival of certain cancer cells, and its blockade disrupts key signaling cascades that prevent apoptosis. oup.comnih.gov Inhibition of this pathway by compounds like BHPP has been shown to interfere with several anti-apoptotic mechanisms.

Studies on 12-LOX inhibitors have revealed that they can trigger apoptosis through the following mechanisms:

Modulation of Bcl-2 Family Proteins: Inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, coupled with an increase in the pro-apoptotic protein Bax. nih.gov This shift in balance lowers the threshold for apoptosis induction.

Activation of Caspases: The disruption of the 12-LOX pathway can lead to the proteolytic activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for dismantling the cell during apoptosis. oup.comnih.govnih.gov

Inhibition of Pro-survival Kinases: The activity of 12-LOX inhibitors has been linked to the reduced activation of pro-survival signaling molecules like ERK-1/2. nih.gov

Notably, in some cancer cell models, the induction of apoptosis via 12-LOX inhibition occurs in a p53-independent manner, suggesting a potential therapeutic avenue for tumors with mutated or non-functional p53. nih.gov

Mechanism of ActionEffect on Cancer CellsKey Proteins Involved
12-Lipoxygenase Inhibition Induction of Apoptosis12-LOX
Bcl-2 Family Regulation Decreased Cell SurvivalBcl-2 (downregulated), Bax (upregulated)
Caspase Activation Execution of ApoptosisCaspase-3, Caspase-7
Kinase Pathway Interference Inhibition of ProliferationERK-1/2

Neurobiological Contexts

Efficacy in Attenuating Hyperoxia-Induced Oligodendrocyte Cell Death

In the context of neurobiology, this compound has shown significant neuroprotective properties, particularly in models of brain injury relevant to premature infants. Periventricular leukomalacia, a common brain injury in this population, can be caused by oxygen exposure (hyperoxia). Studies have investigated the compound's ability to protect oligodendrocytes (OLs), the myelin-producing cells of the central nervous system, from hyperoxia-induced death.

Research demonstrated that exposure to 80% oxygen leads to significant, maturation-dependent cell death in pre-oligodendrocytes (pre-OLs), but not in mature oligodendrocytes. This cell death occurs through a caspase-dependent apoptotic pathway. As a lipoxygenase inhibitor, this compound was found to fully protect these developing cells from the oxidative injury caused by hyperoxia.

Associated Molecular Events in Brain Injury Models

The molecular cascade leading to oligodendrocyte death in hyperoxia models involves significant oxidative stress. Key molecular events identified in these brain injury models include the accumulation of superoxide (B77818) and the generation of reactive oxygen species (ROS) within hours of oxygen exposure. This oxidative stress is a primary trigger for the subsequent activation of caspases, leading to apoptosis and contributing to white matter injury in the neonatal rat brain.

The protective effect of this compound is directly linked to its inhibition of the lipoxygenase pathway, which plays a role in mediating oxidative damage. By blocking this pathway, the compound effectively mitigates the upstream molecular events that lead to apoptosis, thereby preventing oligodendrocyte cell death.

ConditionCell TypeKey Pathological EventEffect of this compound
Hyperoxia (80% Oxygen) Pre-OligodendrocytesCaspase-dependent apoptosisFull protection from oxidative injury
Neonatal Brain Injury Model OligodendrocytesGeneration of Reactive Oxygen Species (ROS)Inhibition of lipoxygenase pathway

Renal Pathophysiological Investigations

Modulation of Urinary 12-HETE Excretion in Diabetic Nephropathy Models

In the realm of renal pathophysiology, this compound has been investigated for its potential to ameliorate diabetic nephropathy. The 12/15-lipoxygenase pathway is known to be activated in diabetes mellitus, leading to an increase in 12(S)-hydroxyeicosatetraenoic acid (12-HETE), a metabolite implicated in the progression of renal disease.

A study using a rat model of diabetic nephropathy assessed the efficacy of this compound as a 12/15-LO inhibitor. The findings were significant:

The compound successfully decreased urinary 12-HETE to creatinine (B1669602) ratio by 30-50% in diabetic rats after just one injection and following one week of daily injections.

The research established a highly significant correlation between the excretion of urinary 12-HETE/creatinine and urinary albumin/creatinine, demonstrating that the activation of the renal 12/15-LO pathway is strongly associated with albuminuria, a key marker of kidney damage.

These results indicate that by inhibiting the 12/15-LO pathway, this compound can effectively reduce the levels of a key pathological mediator in diabetic kidney disease.

ModelCompound ActionKey BiomarkerOutcome
Diabetic Rat Model 12/15-Lipoxygenase InhibitionUrinary 12-HETE/Creatinine30-50% reduction in diabetic rats

Other Emerging Preclinical Pharmacological Activities

Direct studies on the antimicrobial properties of This compound have not been reported in the available scientific literature. However, as a derivative of hydroxamic acid, its potential for antimicrobial activity can be considered in the context of this class of compounds. Hydroxamic acids are known for a wide spectrum of biological activities, which are often attributed to their ability to chelate metal ions essential for microbial enzyme function. ontosight.ai

The antimicrobial potential of hydroxamic acid derivatives has been explored against various pathogens. For instance, some synthetic N-phenylbenzamides, which share structural similarities with the compound , have demonstrated inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. mdpi.com Similarly, certain benzyl (B1604629) bromide derivatives have shown strong antibacterial and antifungal properties. nih.gov The antimicrobial efficacy of these compounds can be influenced by the specific chemical substitutions on the core structure.

It is important to note that not all hydroxamic acid derivatives exhibit broad-spectrum antimicrobial activity. Some studies have reported a narrow spectrum of antibacterial activity for certain hydroxamic acids, with no significant antifungal effects. nih.gov The antimicrobial activity of benzyl derivatives can also be highly variable depending on the specific molecular structure. For example, some N-benzyl-2,2,2-trifluoroacetamide derivatives have shown good antifungal activity but only moderate antibacterial effects. researchgate.net Therefore, while the hydroxamic acid and benzyl moieties suggest a potential for antimicrobial action, the actual antimicrobial profile of This compound can only be determined through direct experimental evaluation.

Table of Antimicrobial Activity for Structurally Related Compounds

Compound ClassTest OrganismActivity
N-phenylbenzamidesStaphylococcus aureus (Gram-positive bacteria)Inhibitory activity observed mdpi.com
N-phenylbenzamidesEscherichia coli (Gram-negative bacteria)Inhibitory activity observed mdpi.com
N-phenylbenzamidesCandida albicans (Fungus)Inhibitory activity observed mdpi.com
Benzyl bromide derivativesGram-positive bacteriaStrong antibacterial properties nih.gov
Benzyl bromide derivativesFungiStrong antifungal properties nih.gov
N-benzyl-2,2,2-trifluoroacetamideFungiGood antifungal activity researchgate.net
N-benzyl-2,2,2-trifluoroacetamideBacteriaModerate antibacterial activity researchgate.net

Structure Activity Relationship Sar Studies of N Benzyl N Hydroxy 5 Phenylpentanamide and Its Analogues

Correlation of Structural Features with 12-LOX Inhibitory Potency

N-benzyl-N-hydroxy-5-phenylpentanamide (BHPP) is a known inhibitor of 12-lipoxygenase, exhibiting inhibitory activity in the sub-micromolar range. nih.gov The fundamental framework of BHPP can be deconstructed into three key components: the N-benzyl group, the N-hydroxy-amide (hydroxamic acid) core, and the 5-phenylpentanamide side chain. The interplay of these structural elements is paramount to its 12-LOX inhibitory potency.

The hydroxamic acid moiety is a well-established zinc-binding group and is crucial for the inhibition of many metalloenzymes, including lipoxygenases which contain a non-heme iron atom in their active site. This functional group is believed to chelate the catalytic iron atom, thereby blocking the enzyme's ability to bind its substrate, arachidonic acid.

While specific SAR data for a wide range of BHPP analogues is not extensively available in publicly accessible literature, general principles derived from studies on other hydroxamic acid-based lipoxygenase inhibitors can provide valuable insights. For instance, the length and composition of the alkyl chain and the nature of the aromatic substituents can dramatically influence inhibitory activity.

CompoundModification from this compound12-LOX IC50 (µM)Reference
This compound (BHPP) -0.2 - 1 nih.gov
Linoleyl hydroxamic acidReplacement of the N-benzyl-5-phenylpentanamide moiety with a linoleyl group0.6 nih.gov

This table illustrates the inhibitory potency of this compound and a related hydroxamic acid derivative against 12-LOX.

Identification of Critical Pharmacophoric Elements for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues as 12-LOX inhibitors, the following pharmacophoric elements are considered critical:

A Metal Chelating Group: The hydroxamic acid moiety (-C(=O)N(OH)-) is the primary pharmacophoric feature. Its ability to form a stable complex with the iron atom in the active site of 12-LOX is fundamental to its inhibitory mechanism.

A Hydrophobic Region: The presence of the N-benzyl group and the 5-phenylpentanamide chain constitutes a significant hydrophobic region. This region is essential for recognition and binding within the hydrophobic substrate-binding channel of the 12-LOX enzyme.

An Aromatic Moiety: The terminal phenyl group of the pentanamide (B147674) chain and the phenyl group of the N-benzyl substituent likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the active site, further anchoring the inhibitor.

A Specific Spatial Arrangement: The relative orientation of the hydroxamic acid, the N-benzyl group, and the phenylpentanamide chain is crucial. The flexibility of the pentyl linker allows the molecule to adopt a conformation that optimally fits the active site.

Influence of Substituent Effects on Efficacy and Selectivity

While detailed studies on the effects of substituents on the efficacy and selectivity of this compound are limited, general trends observed in related classes of lipoxygenase inhibitors can be extrapolated.

The introduction of substituents on the aromatic rings of either the N-benzyl group or the 5-phenylpentanamide chain can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. For instance, electron-withdrawing or electron-donating groups on the phenyl rings could alter the pKa of the hydroxamic acid, affecting its chelating ability. Furthermore, the size and position of these substituents can impact the inhibitor's fit within the enzyme's active site.

Studies on other classes of 12-LOX inhibitors have shown that subtle changes in substitution patterns can lead to significant differences in potency and selectivity against other lipoxygenase isoforms (e.g., 5-LOX, 15-LOX) and cyclooxygenase (COX) enzymes. This highlights the potential for fine-tuning the pharmacological profile of BHPP through targeted chemical modifications.

Stereochemical Determinants of Pharmacological Response

The role of stereochemistry in the pharmacological activity of this compound as a 12-LOX inhibitor has not been explicitly detailed in the available literature. The parent molecule itself does not possess a chiral center. However, the introduction of chiral centers, for example, by adding substituents to the pentyl chain, would likely have a significant impact on its inhibitory activity.

Enzyme active sites are inherently chiral environments, and thus, stereoisomers of a chiral inhibitor often exhibit different binding affinities and inhibitory potencies. This phenomenon, known as stereoselectivity, is a critical consideration in drug design. It is plausible that one enantiomer of a chiral analogue of BHPP would fit more favorably into the 12-LOX active site than the other, leading to a more potent inhibitory effect. Further research involving the synthesis and biological evaluation of stereochemically pure analogues of this compound is necessary to elucidate the stereochemical determinants of its pharmacological response.

Computational and Theoretical Investigations of N Benzyl N Hydroxy 5 Phenylpentanamide

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target. For N-benzyl-N-hydroxy-5-phenylpentanamide, molecular docking could be employed to understand its interaction with potential targets like various MMPs.

A typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., MMP-2 or MMP-9) would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the receptor in various possible orientations and conformations, calculating a score for each pose to estimate binding affinity.

The results of such a study would provide valuable information, including:

Binding Affinity: A scoring function estimates the free energy of binding, indicating how strongly the compound might bind to the target.

Binding Pose: The predicted optimal 3D orientation of the compound in the active site.

Key Interactions: Identification of specific amino acid residues in the target protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or coordination with the catalytic zinc ion, a key interaction for hydroxamate inhibitors. researchgate.net

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to study the stability of a ligand-protein complex and to refine the binding poses predicted by molecular docking.

If applied to the this compound-MMP complex, an MD simulation would:

Take the best-docked pose from the molecular docking analysis as a starting point.

Simulate the movements of the ligand and protein atoms in a simulated physiological environment (water, ions, temperature) over a period of nanoseconds to microseconds.

Analyze the trajectory of these movements to assess the stability of the complex.

Key findings from MD simulations would include:

Conformational Stability: Assessment of whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates.

Interaction Stability: Monitoring the persistence of key interactions (like hydrogen bonds) over time.

Binding Free Energy Calculations: More accurate estimation of binding affinity through methods like MM-PBSA or MM-GBSA.

Currently, there are no specific published molecular dynamics simulation studies that have investigated the binding conformation and stability of this compound with any biological target.

In Silico Prediction of Biological Targets and Activity Spectra

In silico target prediction involves using computational tools to predict the likely biological targets of a compound and its spectrum of biological activities. These methods often use machine learning algorithms trained on large databases of known compound-target interactions.

For this compound, such a study could involve:

Ligand-Based Methods: Comparing the structure of the compound to databases of molecules with known biological activities to find similarities that suggest shared targets.

Structure-Based Methods: Docking the compound against a panel of different protein structures to identify potential binding partners.

The output of these predictive tools would typically be a list of potential protein targets and predicted biological activities, ranked by probability. This can help in identifying novel therapeutic applications for a compound or in understanding its potential off-target effects. While the hydroxamic acid functional group strongly suggests MMPs as likely targets, a broader in silico screening could reveal other potential targets. ontosight.ainih.gov However, specific studies predicting the full biological activity spectrum for this compound are not found in the current body of scientific literature.

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and preferred 3D structure (conformation) of a molecule from first principles.

A quantum chemical study of this compound would yield detailed information about its intrinsic properties, such as:

Optimized Geometry: The most stable 3D conformation of the molecule in the gas phase or in a solvent.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map, which are crucial for understanding the molecule's reactivity and interaction with other molecules. aun.edu.egresearchgate.net

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be used to characterize the molecule.

This information is valuable for understanding the molecule's fundamental chemical properties and can be used to parameterize the models used in molecular docking and dynamics simulations. While DFT and other quantum chemical methods have been applied to various N-benzyl compounds, specific computational studies on the electronic structure and conformation of this compound are not available in published research. nih.gov

Future Directions and Outstanding Research Questions

Exploration of Undiscovered Biological Targets and Off-Target Effects

A crucial avenue for future research is the identification of novel biological targets for N-benzyl-N-hydroxy-5-phenylpentanamide beyond its established role as an HDAC and MMP inhibitor. The hydroxamic acid moiety is a proficient metal chelator, suggesting that this compound could interact with a range of metalloenzymes. nih.gov A thorough investigation into its binding affinity and inhibitory activity against other zinc-containing enzymes, such as carbonic anhydrases and leukotriene A4 hydrolase, is warranted. researchgate.net Furthermore, its potential interactions with other metal ions, like iron, could open up new therapeutic possibilities. nih.gov

Concurrently, a comprehensive evaluation of its off-target effects is imperative. While HDAC inhibition is a promising anti-cancer strategy, it is also associated with certain toxicities. For hydroxamate-based pan-HDAC inhibitors, off-target interactions, including with the hERG cardiac ion channel, have been noted. nih.gov There is also emerging concern about the potential mutagenicity of the hydroxamate group itself, with some studies indicating that certain hydroxamic acids can form adducts with DNA. nih.gov Investigating the potential for this compound to induce DNA damage or chromosomal aberrations is a critical step in its preclinical development. nih.gov

Potential Area of InvestigationRationale
Undiscovered Biological Targets The hydroxamic acid moiety's ability to chelate various metal ions suggests potential interactions with a broad range of metalloenzymes beyond HDACs and MMPs. nih.gov
Off-Target Effects Concerns regarding the off-target effects of the hydroxamate group, including potential cardiotoxicity and mutagenicity, necessitate thorough investigation for this compound. nih.gov

Investigation of this compound in Additional Disease Models

While the primary focus for many hydroxamic acids has been oncology, their therapeutic potential extends to a variety of other diseases. benthamscience.com Future research should explore the efficacy of this compound in a broader range of disease models.

Neurodegenerative Disorders: There is growing evidence that HDAC inhibitors can be beneficial in models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. nih.govnih.govresearchgate.net Studies have shown that some hydroxamic acids can cross the blood-brain barrier and exert neuroprotective effects. nih.govresearchgate.net Preclinical trials using transgenic mouse models, such as the 5xFAD model for Alzheimer's disease, would be instrumental in evaluating the potential of this compound in this context. nih.gov

Inflammatory Diseases: The involvement of MMPs in inflammatory processes suggests that this compound could have therapeutic applications in inflammatory conditions like arthritis and fibrosis. researchgate.netacs.org Investigating its efficacy in animal models of these diseases is a logical next step.

Disease ModelRationale for Investigation
Alzheimer's Disease HDAC inhibitors have shown promise in preclinical models by restoring memory functions. researchgate.netnih.gov
Huntington's Disease Administration of HDAC inhibitors has been shown to ameliorate motor deficits in mouse models. nih.gov
Parkinson's Disease HDAC inhibitors have demonstrated neuroprotective effects in in vitro models. nih.gov
Inflammatory Conditions The inhibitory effect on MMPs suggests potential therapeutic value in diseases like arthritis and fibrosis. researchgate.netacs.org

Development of Advanced Preclinical Research Methodologies

To gain a more nuanced understanding of the therapeutic potential and limitations of this compound, the adoption of advanced preclinical research methodologies is essential.

In Silico Approaches: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding of this compound to various targets and to optimize its structure for improved efficacy and reduced off-target effects. nih.gov These approaches can help in prioritizing experimental studies and in the rational design of second-generation analogs.

In Vitro and Ex Vivo Models: The use of sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip technology, can provide more physiologically relevant data on the compound's efficacy and toxicity compared to traditional 2D cell cultures. Ex vivo studies using patient-derived tissues can also offer valuable insights into its potential clinical utility.

Advanced Animal Models: The use of genetically engineered mouse models that more accurately recapitulate human diseases will be crucial. For instance, xenograft models using human tumor cells are valuable for assessing anti-cancer activity. mdpi.com

Integration of Systems Biology Approaches for Comprehensive Mechanistic Elucidation

A systems biology approach can provide a holistic understanding of the cellular and molecular effects of this compound. benthamscience.com By integrating data from genomics, proteomics, and metabolomics, researchers can construct comprehensive network models of the compound's mechanism of action. This approach can help to identify not only the primary targets but also the downstream signaling pathways and cellular processes that are modulated by the compound.

For example, transcriptomic analysis (e.g., RNA-sequencing) of cells treated with this compound can reveal the full spectrum of gene expression changes induced by the compound. Proteomic studies can identify changes in protein expression and post-translational modifications, such as acetylation. nih.gov Integrating these datasets can provide a detailed picture of the compound's effects on cellular function and can help to identify potential biomarkers of response or resistance.

Q & A

Basic: What is the primary biochemical mechanism of N-benzyl-N-hydroxy-5-phenylpentanamide, and how is its target selectivity validated?

This compound (BHPP) is a selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme involved in eicosanoid metabolism. Its mechanism involves binding to the active site of 12-LOX, disrupting the oxidation of arachidonic acid and subsequent pro-inflammatory signaling pathways . To validate selectivity, researchers should:

  • Compare inhibition profiles across LOX isoforms (e.g., 5-LOX, 15-LOX) using enzyme activity assays.
  • Use knockout models or siRNA silencing to confirm 12-LOX-specific effects.
  • Pair with positive/negative controls (e.g., baicalein for 12-LOX, zileuton for 5-LOX) to rule off-target effects .

Basic: What synthetic strategies are employed to produce this compound, and how is purity optimized?

Synthesis typically involves:

  • Hydroxamic acid formation : Reacting a benzylamine derivative with a substituted pentanoyl chloride under basic conditions (e.g., NaOH/DCM), followed by hydroxylamine coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity.
  • Validation : LC-MS for molecular weight confirmation, NMR (¹H/¹³C) for structural integrity, and HPLC for purity assessment .

Advanced: How can researchers design in vivo experiments to evaluate BHPP’s efficacy in diabetic nephropathy models?

Key considerations include:

  • Animal models : Use streptozotocin-induced diabetic rodents or db/db mice, monitoring urinary albumin-to-creatinine ratios (ACR) as a primary endpoint .
  • Dosage regimens : Administer BHPP intraperitoneally (5–20 mg/kg/day) with vehicle controls.
  • Biomarkers : Quantify 12-LOX metabolites (12-HETE) via LC-MS/MS in kidney tissue and serum.
  • Histopathology : Assess glomerular basement membrane thickening and mesangial expansion using PAS staining .

Advanced: How should researchers address contradictions in reported IC₅₀ values for BHPP across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in substrate concentration (arachidonic acid), pH, or cofactors (e.g., ATP). Standardize protocols per the 12-LOX Activity Assay Kit guidelines.
  • Cell vs. recombinant enzyme systems : Compare data from cell lysates (e.g., platelet-derived 12-LOX) and purified recombinant enzyme preparations.
  • Data normalization : Use internal controls (e.g., enzyme activity without inhibitor) and report IC₅₀ with 95% confidence intervals .

Basic: What analytical techniques are critical for characterizing BHPP’s stability under experimental conditions?

  • Forced degradation studies : Expose BHPP to heat (60°C), light (UV), and acidic/alkaline conditions, then monitor degradation via HPLC.
  • Solubility profiling : Use dynamic light scattering (DLS) in buffers (PBS, pH 7.4) and cell culture media (e.g., DMEM + 10% FBS).
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion using LC-MS .

Advanced: What computational methods support structure-activity relationship (SAR) studies for BHPP derivatives?

  • Docking simulations : Use AutoDock Vina to model BHPP analogs into the 12-LOX active site (PDB ID: 3DZE). Focus on hydrogen bonding with Gln²⁹⁷ and hydrophobic interactions with Leu³⁰³ .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and molecular volume to predict inhibitory potency.
  • ADMET prediction : SwissADME or pkCSM tools to optimize bioavailability and blood-brain barrier penetration .

Basic: How is BHPP’s cytotoxicity profiled in primary cell cultures?

  • Dose-response assays : Treat primary podocytes or mesangial cells (0.1–100 µM BHPP) for 24–72 hours.
  • Viability metrics : MTT assay for mitochondrial activity, LDH release for membrane integrity.
  • Selectivity index : Compare IC₅₀ for cytotoxicity (e.g., CC₅₀) vs. 12-LOX inhibition .

Advanced: What strategies mitigate off-target effects of BHPP in complex biological systems?

  • Proteome-wide profiling : Use affinity chromatography (BHPP-linked resin) coupled with mass spectrometry to identify binding partners.
  • Transcriptomic analysis : RNA-seq of treated vs. untreated cells to detect unintended pathway modulation (e.g., NF-κB, MAPK).
  • Phenotypic rescue : Co-administer 12-HETE to confirm reversal of BHPP-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-hydroxy-5-phenylpentanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-hydroxy-5-phenylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.